![molecular formula C12H24ClN3OS B2767998 Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride CAS No. 1909312-30-6](/img/structure/B2767998.png)
Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride
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Description
Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride is a chemical compound that falls under the category of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . More specific structural details or analysis of the compound Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride were not found in the search results.Scientific Research Applications
Medicinal Chemistry: Drug Design and Development
This compound, with its unique thiazolidine core, is a valuable scaffold in medicinal chemistry. Thiazolidine derivatives are known for their diverse therapeutic activities, which include anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects . The presence of sulfur and nitrogen in the thiazolidine ring enhances pharmacological properties, making it a prime candidate for drug design and development.
Pharmacology: Antimicrobial Potential
In pharmacology, Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride shows promise due to its antimicrobial potential. Compounds with thiazolidine structures have been reported to exhibit good antimicrobial activity, which is crucial in the development of new antibiotics and antiseptic agents .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound can be used to study enzyme inhibition. The thiazolidine ring can interact with various enzymes, potentially inhibiting their activity. This is particularly useful in understanding disease mechanisms where enzymes play a critical role, and in designing enzyme inhibitors as therapeutic agents .
Organic Synthesis: Catalyst and Intermediate
The compound serves as an intermediate in organic synthesis. Its structure is conducive to further chemical modifications, making it a versatile building block for synthesizing a wide range of organic molecules. It can also act as a catalyst in certain reactions, promoting efficiency and selectivity .
Pharmaceutical Testing: Reference Standards
Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride is used in pharmaceutical testing as a high-quality reference standard. This ensures the accuracy and reliability of pharmacokinetic studies and other drug testing protocols .
Drug Design: Probe Design for Biological Targets
In drug design, this compound is used in probe design to explore various biological targets. The thiazolidine motif’s ability to bind with different receptors and enzymes makes it an excellent probe for studying a range of biological processes and for identifying potential drug targets .
properties
IUPAC Name |
[4-[(dimethylamino)methyl]piperidin-1-yl]-(1,3-thiazolidin-4-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3OS.ClH/c1-14(2)7-10-3-5-15(6-4-10)12(16)11-8-17-9-13-11;/h10-11,13H,3-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAXRZFGWSVEBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)C(=O)C2CSCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride |
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